molecular formula C11H14ClFO B13625792 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13625792
M. Wt: 216.68 g/mol
InChI Key: HCFXNCLYNVBZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a dimethylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Uniqueness

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring can enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14ClFO/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5,14H,6-7H2,1-2H3

InChI Key

HCFXNCLYNVBZAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=C1Cl)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.